

# Application Notes and Protocols: Identifying ROR $\gamma$ Target Genes using SR1001 with ChIP-sequencing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR1001

Cat. No.: B560095

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Retinoic acid receptor-related Orphan Receptors ROR $\alpha$  (NR1F1) and ROR $\gamma$  (NR1F3) are crucial nuclear receptors that function as master regulators of T helper 17 (Th17) cell differentiation.<sup>[1]</sup> Th17 cells, characterized by their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A), are implicated in the pathology of numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.<sup>[2]</sup> The thymus-specific isoform of ROR $\gamma$ , ROR $\gamma$ t, is considered the lineage-defining transcription factor for Th17 cells.<sup>[1][3]</sup> RORs function by binding to specific DNA sequences known as ROR Response Elements (ROREs) in the regulatory regions of their target genes, recruiting coactivators and initiating transcription.<sup>[4]</sup>

**SR1001** is a potent and selective synthetic ligand that functions as an inverse agonist for both ROR $\alpha$  and ROR $\gamma$ .<sup>[5]</sup> It binds to the ligand-binding domain of these receptors, inducing a conformational change that diminishes their affinity for coactivators and increases affinity for corepressors.<sup>[5][6]</sup> This action effectively suppresses the transcriptional activity of RORs. For example, treatment of EL4 cells with **SR1001** has been shown to inhibit the recruitment of the coactivator SRC-2 to the IL17a promoter, leading to reduced gene expression.<sup>[5]</sup>

This application note provides a detailed protocol for utilizing **SR1001** in conjunction with Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the direct, genome-wide targets of ROR $\gamma$ . The principle of this method is that treatment with **SR1001** will reduce the occupancy of ROR $\gamma$  at its target loci, leading to a quantifiable decrease in the corresponding ChIP-seq signal compared to a vehicle-treated control. This differential analysis provides a robust method for confirming authentic ROR $\gamma$  target genes.

## Principle of the Method

The core of this application is a comparative ChIP-seq analysis. Two populations of cells (e.g., primary Th17 cells) are cultured: one is treated with a vehicle control (DMSO), and the other is treated with the ROR $\gamma$  inverse agonist **SR1001**. Following treatment, a standard ChIP-seq protocol is performed on both populations using a validated anti-ROR $\gamma$  antibody.

The logic is as follows:

- In vehicle-treated cells, ROR $\gamma$  will be actively bound to the promoter and enhancer regions of its target genes.
- In **SR1001**-treated cells, the inverse agonist will reduce ROR $\gamma$ 's ability to stably associate with chromatin at these sites.
- After immunoprecipitation and sequencing, the ROR $\gamma$ -bound DNA regions will appear as "peaks" in the genomic data.
- By comparing the peak data from the **SR1001**-treated sample to the vehicle-treated sample, a significant reduction or complete loss of a peak at a specific genomic locus indicates that ROR $\gamma$  binding at that site is sensitive to **SR1001**.
- Genes associated with these differentially bound regions are identified as high-confidence ROR $\gamma$  targets.

[Click to download full resolution via product page](#)

**Figure 1.** Logical workflow for identifying RORy targets using **SR1001**.

## Expected RORy Target Gene Data

RORy is known to regulate a specific set of genes critical for Th17 cell function. ChIP-seq experiments combined with RNA-seq following RORyt knockdown in human Th17 cells have identified a core set of target genes.<sup>[7]</sup> Treatment with **SR1001** is expected to significantly reduce RORy binding at the regulatory regions of these genes. The tables below summarize key expected target genes.

Table 1: Key RORy Target Genes Involved in Th17 Function

| Gene Symbol | Gene Name                      | Function in Th17 Cells                                                                 |
|-------------|--------------------------------|----------------------------------------------------------------------------------------|
| IL17A       | Interleukin 17A                | <b>Signature pro-inflammatory cytokine.</b>                                            |
| IL17F       | Interleukin 17F                | Pro-inflammatory cytokine, often co-expressed with IL-17A.                             |
| IL23R       | Interleukin 23 Receptor        | Receptor for IL-23, a cytokine crucial for Th17 cell maintenance and expansion.<br>[8] |
| CCR6        | C-C Motif Chemokine Receptor 6 | Chemokine receptor that directs Th17 cell migration to sites of inflammation.          |
| CCL20       | C-C Motif Chemokine Ligand 20  | Ligand for CCR6, creating a positive feedback loop for Th17 cell recruitment.          |

| RORC | RAR Related Orphan Receptor C | Encodes RORyt itself, suggesting auto-regulation.

|

Table 2: Additional Genes Identified as RORyt-Regulated in Human Th17 Cells (Based on downregulation following RORyt siRNA treatment[7])

| Gene Symbol | Gene Name                                 |
|-------------|-------------------------------------------|
| IL22        | Interleukin 22                            |
| IL26        | Interleukin 26                            |
| ABCA1       | ATP Binding Cassette Subfamily A Member 1 |
| C2CD4A      | C2CD4A And C2CD4B Readthrough             |
| CTSH        | Cathepsin H                               |
| IQCG        | IQ Motif Containing G                     |

| PXDC1 | PX Domain Containing 1 |

## Detailed Experimental Protocols

This section provides a comprehensive protocol. Note that specific parameters like cell number and sonication conditions should be optimized for your experimental system.

## Cell Culture and SR1001 Treatment

This protocol is optimized for in vitro differentiated mouse or human Th17 cells, but can be adapted for cell lines like EL4 that endogenously express ROR $\gamma$ .

- Cell Preparation: Differentiate naïve CD4+ T cells towards a Th17 phenotype using established protocols (e.g., anti-CD3/CD28 stimulation in the presence of TGF- $\beta$  and IL-6). [9][10] Culture cells to a sufficient number for ChIP, typically 10-20 million cells per condition (Vehicle and **SR1001**).
- **SR1001** Preparation: Prepare a 10 mM stock solution of **SR1001** (M.W. 477.40) in DMSO. Store at -20°C.
- Treatment:
  - For the **SR1001**-treated sample, add the **SR1001** stock solution directly to the cell culture medium to a final concentration of 1-10  $\mu$ M.

- For the Vehicle-treated sample, add an equivalent volume of DMSO to the cell culture medium.
- Note: A concentration of 10  $\mu$ M **SR1001** for 24 hours has been shown to effectively suppress IL17a mRNA expression in EL4 cells.<sup>[5]</sup> Optimal concentration and duration should be determined empirically for your cell type.
- Incubation: Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- Harvesting: After incubation, harvest the cells by centrifugation and proceed immediately to the chromatin cross-linking step.

## Chromatin Immunoprecipitation (ChIP)

This protocol outlines the major steps for ChIP. Using a commercial ChIP kit is highly recommended for consistency.

- Cross-linking:
  - Resuspend the cell pellet in fresh culture medium.
  - Add 37% formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
  - Incubate for 10 minutes at room temperature with gentle rotation.
  - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
  - Incubate for 5 minutes at room temperature.
  - Wash cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
  - Lyse the cells using appropriate lysis buffers (often a cytoplasmic lysis buffer followed by a nuclear lysis buffer).

- Shear the chromatin into fragments of 200-800 bp. This is a critical step and is typically done by:
  - Sonication: Use a probe sonicator with optimized settings (power, duration, number of cycles).
  - Enzymatic Digestion: Use Micrococcal Nuclease (MNase) for a defined time.
- QC Step: After shearing, reverse cross-link a small aliquot of the chromatin and run it on an agarose gel to confirm the fragment size is within the desired range.
- Immunoprecipitation (IP):
  - Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.
  - Set aside a small portion of the pre-cleared lysate to serve as the Input Control.
  - Incubate the remaining lysate with a ChIP-validated anti-ROR $\gamma$  antibody (e.g., Santa Cruz Biotechnology, sc-293150 X) overnight at 4°C with rotation. Also, set up a negative control IP with a non-specific IgG antibody.
  - Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- Washing:
  - Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
  - Perform a final wash with TE buffer.
- Elution and Reverse Cross-linking:
  - Elute the chromatin complexes from the beads using an elution buffer (e.g., SDS-containing buffer).

- Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for 4-6 hours or overnight.
- Treat with RNase A and then Proteinase K to remove RNA and proteins.
- DNA Purification:
  - Purify the ChIP DNA and the Input DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
  - Elute the final DNA in a small volume of nuclease-free water or low-EDTA TE buffer.

## Library Preparation and Sequencing

- Quantification: Quantify the amount of purified ChIP DNA. Typically, 1-10 ng of DNA is required for library preparation.
- Library Construction: Prepare sequencing libraries from the ChIP and Input DNA samples using a commercial kit (e.g., Illumina TruSeq ChIP Library Prep Kit). This involves end-repair, A-tailing, and ligation of sequencing adapters.
- Amplification: Amplify the adapter-ligated DNA using PCR. The number of cycles should be minimized to avoid amplification bias.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-50 million reads per sample).

## Data Analysis Workflow



[Click to download full resolution via product page](#)

**Figure 2.** Bioinformatic workflow for **SR1001** ChIP-seq data analysis.

- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Alignment: Align the quality-filtered reads to the appropriate reference genome (human or mouse) using aligners like Bowtie2 or BWA.
- Peak Calling: Identify regions of significant DNA enrichment (peaks) for both the vehicle and **SR1001** samples compared to their respective input controls. MACS2 is a widely used tool for this purpose.
- Differential Binding Analysis: This is the key step. Use tools like DiffBind or MAnorm to statistically compare the peak signals between the vehicle-treated and **SR1001**-treated samples. This will generate a list of genomic regions where ROR $\gamma$  binding is significantly reduced upon **SR1001** treatment.
- Annotation and Visualization: Annotate the differential binding sites to the nearest genes. Visualize the data for key target genes (e.g., IL17A) using a genome browser like IGV (Integrative Genomics Viewer) to confirm the reduction in peak height in the **SR1001** track compared to the vehicle track.
- Motif Analysis: Perform motif analysis on the identified differential binding sites to confirm the enrichment of the known ROR Response Element (RORE) consensus sequence.

## ROR $\gamma$ Signaling Pathway and **SR1001** Inhibition



[Click to download full resolution via product page](#)**Figure 3.** Mechanism of ROR $\gamma$  activation and inhibition by **SR1001**.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A validated regulatory network for Th17 cell specification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROR $\gamma$ t inhibitor SR1001 alleviates acute pancreatitis by suppressing pancreatic IL-17-producing Th17 and  $\gamma\delta$ -T cells in mice with ceruleotide-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor ROR $\gamma$  inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 5. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROR $\gamma$ t Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROR $\gamma$ t and ROR $\alpha$  signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 8. Transcription factor ROR $\alpha$  enforces stability of the Th17 cell effector program by binding to a Rorc cis-regulatory element - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and pharmacological inhibition of the nuclear receptor ROR $\alpha$  regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Identifying ROR $\gamma$  Target Genes using SR1001 with ChIP-sequencing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560095#sr1001-for-chip-sequencing-to-identify-ror-target-genes>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)